

Physical and chemical characteristics of 7-Chloro-2-aminobenzothiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Chloro-2-aminobenzothiazole

Cat. No.: B1581010

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Characteristics of **7-Chloro-2-aminobenzothiazole**

Authored by a Senior Application Scientist Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The benzothiazole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.^[1] These bicyclic heterocycles, which feature fused benzene and thiazole rings, are notable for their electron-rich nature, making them privileged scaffolds in drug design.^[1] Within this class, 2-aminobenzothiazole derivatives are particularly significant due to their versatile biological activities, which include anticancer, antimicrobial, and antifungal properties.^{[2][3]} The reactivity of the C2-amino group allows for extensive functionalization, enabling the synthesis of diverse compound libraries for screening.^[4]

This guide focuses specifically on **7-Chloro-2-aminobenzothiazole**, an important analog within this family. The introduction of a chlorine atom at the 7-position significantly modulates the electronic and steric properties of the molecule, which can influence its binding affinity to biological targets and its overall pharmacological profile. Understanding the core physical and chemical characteristics of this specific isomer is paramount for researchers engaged in its synthesis, derivatization, and application in drug development programs.

Part 1: Core Physicochemical and Molecular Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. For **7-Chloro-2-aminobenzothiazole**, these characteristics provide the foundation for its handling, formulation, and mechanism of action.

Molecular Identity and Structure

The definitive identity of **7-Chloro-2-aminobenzothiazole** is established by its unique molecular structure and associated identifiers.

- IUPAC Name: 7-chloro-1,3-benzothiazol-2-amine[5]
- Molecular Formula: C₇H₅ClN₂S[5]
- CAS Number: 20358-01-4[5]

The structure consists of a benzothiazole core with a chlorine substituent at position 7 of the benzene ring and an amine group at position 2 of the thiazole ring.

Quantitative Physicochemical Data

A summary of the key physical and chemical properties is presented below. It is important to note that while some properties are derived from computational models, they provide valuable estimates for experimental design.

Property	Value	Source
Molecular Weight	184.65 g/mol	[5]
Exact Mass	183.9861970 Da	[5]
XLogP3	2.7	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	3	[5]
Topological Polar Surface Area	67.2 Å ²	[5]
Solubility	Insoluble in water; Soluble in acid and ketone solvents.	[6]

Note: XLogP3 is a computationally predicted octanol-water partition coefficient, indicating moderate lipophilicity.

Part 2: Spectroscopic Characterization Profile

Structural elucidation and purity assessment of **7-Chloro-2-aminobenzothiazole** rely on a combination of standard spectroscopic techniques. The following data represents the expected spectral characteristics for the 2-aminobenzothiazole scaffold, which are foundational for interpreting the spectra of the 7-chloro derivative.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

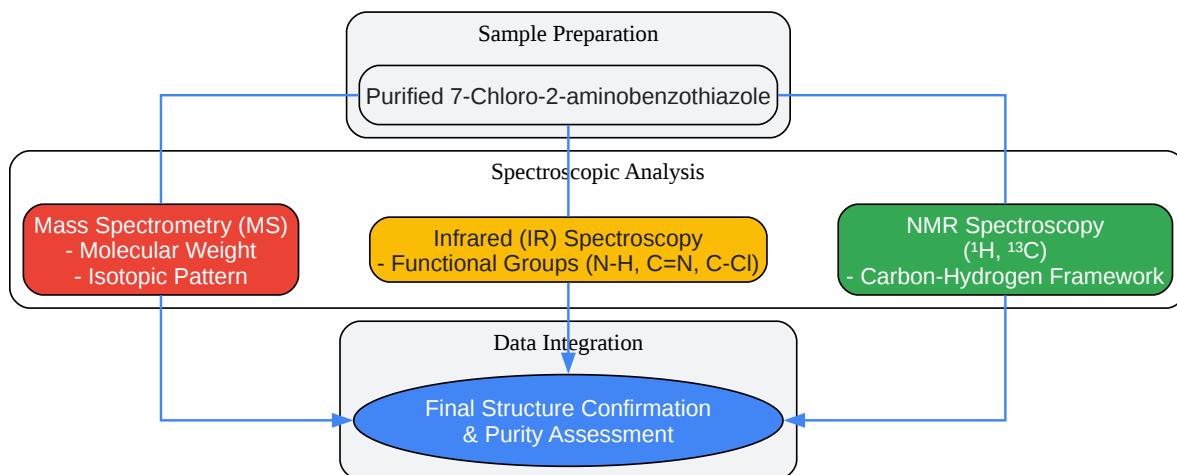
NMR provides the most detailed information regarding the molecular skeleton.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the protons of the exocyclic amine group. The protons on the chlorinated ring will exhibit chemical shifts and coupling patterns influenced by the chlorine substituent.
- ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The C2 carbon, attached to the amino group, is typically deshielded and appears significantly downfield. Based on related structures, its chemical shift is expected around 166.8 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3420, ~3230	Strong, Broad	N-H stretching vibrations of the primary amine
~1630	Medium-Strong	C=N stretching of the thiazole ring
~1550	Medium-Strong	N-H bending vibration
~700-800	Strong	C-Cl stretching vibration


Note: These are approximate values characteristic of the 2-aminobenzothiazole functional group.[\[7\]](#)

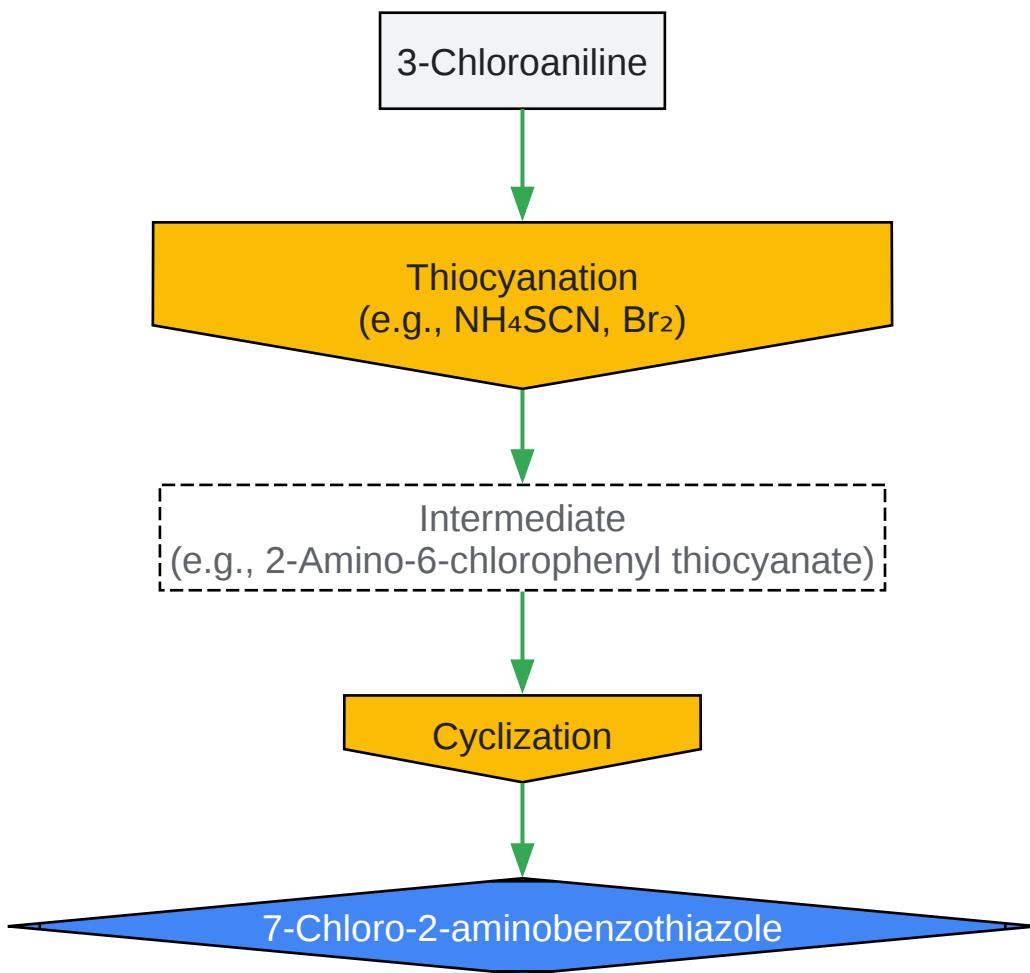
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural confirmation.

- Molecular Ion Peak (M⁺): A prominent peak is expected at an m/z ratio corresponding to the molecular weight (184.65 for C₇H₅ClN₂S).
- Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.

The workflow for comprehensive structural elucidation logically integrates these techniques.

[Click to download full resolution via product page](#)


Workflow for Spectroscopic Structural Elucidation.

Part 3: Chemical Synthesis and Reactivity

Generalized Synthesis Pathway

The synthesis of 2-aminobenzothiazoles is often achieved via the reaction of a corresponding aniline with a thiocyanate source in the presence of bromine, which generates the reactive thiocyanogen species *in situ*.^[1] For **7-Chloro-2-aminobenzothiazole**, a logical precursor would be 3-chloro-2-aminothiophenol or, more commonly, by cyclization of N-(3-chlorophenyl)thiourea. A widely used laboratory approach involves the direct thiocyanation of a substituted aniline.

The diagram below illustrates a generalized synthetic route.

[Click to download full resolution via product page](#)

*Generalized Synthesis of **7-Chloro-2-aminobenzothiazole**.*

Key Chemical Reactivity

The chemical reactivity of **7-Chloro-2-aminobenzothiazole** is dominated by the nucleophilic character of the exocyclic amino group. This group is the primary site for derivatization in drug discovery efforts.

- **Acylation:** The amino group readily reacts with acylating agents like acid chlorides (e.g., chloroacetyl chloride) or anhydrides to form the corresponding amides. This is a common first step in building more complex molecules.^[1]
- **Alkylation:** Reaction with alkyl halides or other electrophiles can lead to N-alkylation. The reaction conditions can be tuned to favor mono- or di-alkylation.^[1]

- Schiff Base Formation: Condensation with aldehydes and ketones yields Schiff bases (imines), which are versatile intermediates for synthesizing other heterocyclic systems like thiazolidinones and azetidinones.^[8]
- Thiourea Formation: Reaction with isothiocyanates produces N,N'-disubstituted thioureas, a class of compounds that has shown promising activity against *Mycobacterium tuberculosis*.^[9]

Part 4: Experimental Protocol for NMR Analysis

This section provides a self-validating, step-by-step protocol for acquiring high-quality NMR data for **7-Chloro-2-aminobenzothiazole**, ensuring reproducibility and accuracy.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

- **7-Chloro-2-aminobenzothiazole** sample (5-10 mg)
- Deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding)
- High-quality 5 mm NMR tube
- Pipettes and glassware
- Internal standard (Tetramethylsilane, TMS, often included in deuterated solvents)

Methodology:

- **Sample Preparation (The Causality of Solvent Choice):**
 - Accurately weigh approximately 5-10 mg of the purified, dry compound.
 - Transfer the solid into a clean, dry NMR tube.
 - Add ~0.6-0.7 mL of DMSO-d₆. The choice of DMSO-d₆ is critical; its high polarity effectively solubilizes the moderately polar analyte, and its ability to participate in hydrogen

bonding helps to resolve the N-H protons, which might otherwise exchange too rapidly or produce overly broad signals in other solvents.[7]

- Securely cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.
- Instrument Setup and Shimming:
 - Insert the sample into the NMR spectrometer's spinner turbine and place it in the magnet.
 - Lock onto the deuterium signal from the DMSO-d₆ solvent. This provides a stable field/frequency lock for the duration of the experiment.
 - Initiate the automatic shimming routine. This process optimizes the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-resolved peaks and minimizing signal distortion.
- Acquisition of ¹H Spectrum:
 - Load a standard proton acquisition parameter set.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).
 - Use a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.
 - Apply a 90° pulse and acquire the Free Induction Decay (FID).
- Acquisition of ¹³C Spectrum:
 - Load a standard carbon acquisition parameter set with proton decoupling (e.g., zgpg30).
 - Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).
 - Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

- Data Processing and Analysis:
 - Apply Fourier Transform to the FIDs of both the proton and carbon spectra.
 - Phase the resulting spectra to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift axis by setting the residual solvent peak of DMSO-d₆ to its known value (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) or by referencing to TMS (δ 0.00 ppm).
 - Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the specific protons and carbons in the **7-Chloro-2-aminobenzothiazole** structure.

Part 5: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **7-Chloro-2-aminobenzothiazole** presents several hazards.[\[5\]](#)

- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling Precautions:
 - Work in a well-ventilated area or fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[\[10\]](#)

- Avoid inhalation of dust and direct contact with skin and eyes.[[10](#)]
- In case of accidental release, sweep up the solid material carefully and place it in a suitable container for disposal.[[10](#)]

Conclusion

7-Chloro-2-aminobenzothiazole is a heterocyclic compound of significant interest to the scientific community, particularly in the field of medicinal chemistry. Its physicochemical properties, characterized by moderate lipophilicity and specific solubility profiles, combined with its versatile chemical reactivity centered on the C2-amino group, make it a valuable building block for the synthesis of novel bioactive molecules. A thorough understanding of its spectroscopic signature, synthesis, and handling requirements is essential for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 2. [facm.ucl.ac.be](#) [[facm.ucl.ac.be](#)]
- 3. [pubs.acs.org](#) [[pubs.acs.org](#)]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 5. 7-Chloro-2-aminobenzothiazole | C7H5CIN2S | CID 30121 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 6. [chembk.com](#) [[chembk.com](#)]
- 7. [benchchem.com](#) [[benchchem.com](#)]
- 8. [saspublishers.com](#) [[saspublishers.com](#)]

- 9. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of 7-Chloro-2-aminobenzothiazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581010#physical-and-chemical-characteristics-of-7-chloro-2-aminobenzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com